Tert-butyl 2-azido-2-methylpropanoate is an organic compound featuring a tert-butyl group and an azido functional group attached to a 2-methylpropanoate backbone. This compound has garnered interest due to its unique structural characteristics and potential applications in synthetic organic chemistry. Its molecular formula is , and it is classified as an azide, which is known for its reactivity and utility in various chemical transformations.
Several methods have been developed for synthesizing tert-butyl 2-azido-2-methylpropanoate:
Tert-butyl 2-azido-2-methylpropanoate has several applications:
Tert-butyl 2-azido-2-methylpropanoate shares structural similarities with several other compounds that also contain azido or ester functionalities. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tert-butyl 2-bromo-2-methylpropanoate | Contains a bromine atom instead of an azide | Useful for nucleophilic substitution reactions |
| Tert-butyl 2-fluoro-2-methylpropanoate | Contains a fluorine atom | Exhibits different reactivity patterns due to electronegativity |
| Tert-butyl 3-azidopropanoate | Azido group on a different carbon | Potentially different biological activities |
Tert-butyl 2-azido-2-methylpropanoate is unique due to its specific arrangement of functional groups that allow for versatile reactivity profiles not found in these similar compounds.
Tert-butyl 2-azido-2-methylpropanoate (CAS 1639467-11-0) is an organic azide with the molecular formula C₈H₁₅N₃O₂ and a molecular weight of 185.22 g/mol. Structurally, it consists of a tert-butyl ester group attached to a 2-azido-2-methylpropanoate backbone. The tert-butyl group provides steric bulk, while the azide (–N₃) functionality enables diverse reactivity patterns, including cycloadditions and Staudinger ligations.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Liquid at room temperature | |
| Density | ~0.786 g/mL (in solution) | |
| Solubility | Soluble in acetonitrile |
The compound is typically stored at 4°C to maintain stability. Its synthetic utility stems from the azide group’s capacity to participate in "click chemistry" reactions.
Organic azides were first synthesized in 1864 by Peter Griess, who prepared phenyl azide via the reaction of ammonia with phenyldiazonium salts. This discovery laid the groundwork for azide chemistry, which expanded significantly with Theodor Curtius’ 1894 description of the Curtius rearrangement, a reaction converting acyl azides to isocyanates.
The 20th century saw incremental advances until the 1960s, when azides gained prominence in peptide synthesis and heterocyclic chemistry. A paradigm shift occurred in 2002 with the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, which revolutionized bioconjugation and materials science. Tert-butyl 2-azido-2-methylpropanoate emerged as a derivative optimized for stability and reactivity in these applications.
Tert-butyl 2-azido-2-methylpropanoate is pivotal in:
For example, in peptide chemistry, the compound’s azide group reacts with propargylglycine residues under Cu(I) catalysis to form stable triazole linkages, bypassing traditional amide bond limitations.
This review focuses on:
Excluded are discussions of pharmacokinetics, toxicity, or industrial-scale production, aligning with the compound’s primary research applications.
Tert-butyl 2-azido-2-methylpropanoate represents the systematic International Union of Pure and Applied Chemistry nomenclature for this organic azido ester compound [4]. The compound is also known by several alternative names including 2-azido-2-methylpropanoic acid-1,1-dimethylethyl ester [9]. Additional synonymous designations found in chemical databases include tert-butyl 2-azido-2-methylpropanoate and 2-azido-2-methylpropanoic acid tert-butyl ester [4].
The systematic naming follows established IUPAC conventions where the tert-butyl group designation refers to the 1,1-dimethylethyl substituent, which is the preferred IUPAC name for this branched alkyl group [1]. The azido functional group nomenclature indicates the presence of the -N₃ moiety attached to the alpha carbon of the propanoic acid backbone [4].
Tert-butyl 2-azido-2-methylpropanoate possesses the molecular formula C₈H₁₅N₃O₂ with a corresponding molecular weight of 185.23 g/mol [9]. The structural arrangement consists of a central propanoic acid framework bearing both an azido group and a methyl group on the alpha carbon, with the carboxylic acid functionality esterified with a tert-butyl group [4].
The compound's InChI (International Chemical Identifier) string is InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3, which provides a standardized representation of the molecular connectivity [4]. The corresponding InChI Key UBYOQLBEGVHYDM-UHFFFAOYSA-N serves as a unique identifier for database searches [4].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃O₂ [9] |
| Molecular Weight | 185.23 g/mol [9] |
| InChI | InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3 [4] |
| InChI Key | UBYOQLBEGVHYDM-UHFFFAOYSA-N [4] |
| SMILES | CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] [4] |
The SMILES (Simplified Molecular Input Line Entry System) notation CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] represents the molecular structure in a linear format, clearly showing the azido group's resonance structures [4].
Tert-butyl 2-azido-2-methylpropanoate exhibits specific stereochemical characteristics related to its quaternary carbon center [16]. The alpha carbon bearing both the azido and methyl substituents represents a quaternary carbon atom, which eliminates the possibility of optical isomerism due to the absence of four different substituents [16].
The compound lacks chiral centers, as the alpha carbon is substituted with two identical methyl groups, an azido group, and the carboxyl carbon [16]. This structural arrangement results in a molecule that does not exhibit enantiomerism or diastereomerism [18]. The tert-butyl ester group itself also lacks stereochemical complexity due to its symmetric branching pattern [1].
The azido functional group exists in a linear arrangement with characteristic nitrogen-nitrogen-nitrogen connectivity, where the terminal nitrogen atoms bear formal charges that contribute to the overall electronic structure [26]. The linear geometry of the azido group is maintained throughout different conformational states of the molecule [27].
Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation for tert-butyl 2-azido-2-methylpropanoate through both proton and carbon-13 analyses [22]. The tert-butyl group produces characteristic signals in proton Nuclear Magnetic Resonance spectra, appearing as intense singlets due to the nine equivalent methyl protons [22].
In proton Nuclear Magnetic Resonance spectra, the tert-butyl ester group typically appears as a singlet around 1.4-1.5 ppm, representing the nine equivalent protons of the three methyl groups [19]. The two methyl groups attached to the alpha carbon bearing the azido functionality appear as a singlet, typically in the range of 1.6-1.8 ppm [20].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [23]. The carbonyl carbon of the ester functionality appears in the characteristic downfield region around 170-175 ppm [21]. The quaternary carbon bearing the azido group typically resonates around 65-70 ppm, while the tert-butyl carbons appear in their expected aliphatic regions [20].
| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 1.4-1.5 | Singlet (9H) | Tert-butyl CH₃ groups [19] |
| ¹H NMR | 1.6-1.8 | Singlet (6H) | Alpha carbon CH₃ groups [20] |
| ¹³C NMR | 170-175 | Singlet | Carbonyl carbon [21] |
| ¹³C NMR | 65-70 | Singlet | Quaternary carbon with azido [20] |
Infrared spectroscopy reveals characteristic absorption bands that enable identification of the functional groups present in tert-butyl 2-azido-2-methylpropanoate [24]. The azido functional group exhibits a distinctive and intense absorption band in the region of 2100-2130 cm⁻¹, corresponding to the asymmetric stretching vibration of the nitrogen-nitrogen bonds [26].
The carbonyl stretching vibration of the ester functionality appears around 1730-1750 cm⁻¹, which is characteristic for tert-butyl esters [24]. Additional bands in the fingerprint region between 1000-1300 cm⁻¹ correspond to carbon-oxygen stretching vibrations and various bending modes [25].
The azide infrared absorption exhibits sensitivity to the local chemical environment, with the exact frequency depending on electronic and steric factors [26]. In tert-butyl 2-azido-2-methylpropanoate, the azide absorption typically appears around 2106 cm⁻¹ based on similar azido ester compounds [24].
| Functional Group | Frequency (cm⁻¹) | Vibration Mode |
|---|---|---|
| Azido N-N stretch | 2100-2130 | Asymmetric stretch [26] |
| Ester C=O stretch | 1730-1750 | Carbonyl stretch [24] |
| C-O stretch | 1000-1300 | Multiple modes [25] |
Mass spectrometric analysis of tert-butyl 2-azido-2-methylpropanoate provides molecular weight confirmation and fragmentation pattern information [28]. The molecular ion peak appears at m/z 185, corresponding to the molecular weight of the intact molecule [9]. Characteristic fragmentation patterns include loss of the tert-butyl group (M-57) and nitrogen gas evolution from the azido functionality [28].
The base peak in the mass spectrum often corresponds to fragments resulting from alpha-cleavage reactions adjacent to the carbonyl group [28]. Loss of the azido group as nitrogen gas (M-42) represents another common fragmentation pathway, leading to the formation of stable carbocation intermediates [29].
Electron impact ionization typically produces fragmentation patterns characteristic of both the ester and azido functionalities [30]. The tert-butyl group readily undergoes cleavage, producing fragment ions at m/z 128 (M-57), while the azido group can undergo nitrogen loss to give various fragment ions [32].
| Fragment | m/z | Loss | Origin |
|---|---|---|---|
| M⁺- | 185 | - | Molecular ion [9] |
| M-57 | 128 | tert-butyl | Alpha cleavage [28] |
| M-42 | 143 | N₂ from azido | Nitrogen elimination [29] |
Ultraviolet-Visible spectroscopy of tert-butyl 2-azido-2-methylpropanoate reveals absorption characteristics primarily attributed to the azido functional group [36]. Azido compounds typically exhibit absorption bands in the ultraviolet region, with the azide ion showing characteristic absorption maxima around 190 nm and 230 nm [37].
The azido chromophore in organic molecules demonstrates sensitivity to the local chemical environment, with absorption wavelengths and intensities varying based on substitution patterns [36]. In tert-butyl 2-azido-2-methylpropanoate, the azido group absorption appears in the near-ultraviolet region, typically around 280-290 nm [34].
The molar extinction coefficient of azido compounds is generally higher than that of nitrile compounds, making them suitable for spectroscopic detection at lower concentrations [26]. The absorption profile may exhibit complexity due to electronic transitions within the azido functional group and potential interactions with the ester moiety [36].
Limited crystallographic data exists specifically for tert-butyl 2-azido-2-methylpropanoate in the available literature sources [40]. However, related azido ester compounds provide insights into potential solid-state structural characteristics [41]. Azido functional groups in crystalline environments typically adopt linear geometries with nitrogen-nitrogen-nitrogen bond angles ranging from 170-175 degrees [41].
The crystal packing of similar azido ester compounds is primarily governed by van der Waals interactions and weak hydrogen bonding interactions [40]. The tert-butyl group contributes to the overall molecular volume and influences intermolecular packing arrangements through steric considerations [42].
Crystallographic studies of related compounds indicate that azido groups can participate in weak intermolecular interactions, including nitrogen-hydrogen contacts and dipole-dipole interactions [41]. The ester carbonyl group may serve as a hydrogen bond acceptor in crystal lattice arrangements [43].
| Structural Parameter | Typical Range | Reference Compounds |
|---|---|---|
| N-N-N bond angle | 170-175° | Related azido esters [41] |
| Azido group planarity | Linear | Various azides [27] |
| Intermolecular contacts | van der Waals | Similar structures [40] |
Computational chemistry studies on tert-butyl 2-azido-2-methylpropanoate and related azido ester compounds employ density functional theory methods to predict molecular properties and behavior [47]. Theoretical calculations provide insights into electronic structure, conformational preferences, and energetic parameters [46].
Density functional theory calculations at the B3LYP level with appropriate basis sets enable prediction of molecular geometries, vibrational frequencies, and electronic properties [48]. The azido functional group requires careful consideration in computational studies due to its electronic structure and potential for multiple resonance forms [49].
Molecular dynamics simulations can provide information about conformational flexibility and intermolecular interactions in both gas and condensed phases [47]. The tert-butyl ester group contributes to the overall molecular flexibility through rotation about single bonds [45].
Heat of formation calculations for azido ester compounds typically employ isodesmic reaction approaches to achieve accurate thermodynamic predictions [49]. These computational studies support experimental observations and provide predictive capabilities for related chemical structures [47].
| Computational Method | Application | Typical Results |
|---|---|---|
| DFT calculations | Geometry optimization | Molecular structure [48] |
| Vibrational analysis | Frequency prediction | IR spectral assignment [46] |
| Thermodynamic calculations | Energy properties | Heat of formation [49] |
Tert-butyl 2-azido-2-methylpropanoate is expected to exist as a colorless liquid at room temperature [1]. This physical state is consistent with similar tert-butyl ester compounds that possess relatively low molecular weights and lack strong intermolecular forces. The compound exhibits a molecular weight of 185.22 g/mol [1] [2], which places it in the range typical for liquid organic compounds under standard conditions.
The appearance of the compound is anticipated to be that of a clear, colorless liquid, similar to other tert-butyl esters. This characteristic is typical for organic azides containing ester functional groups, which generally do not exhibit strong chromophoric properties in the visible light spectrum [1].
Comprehensive literature searches reveal that specific melting and boiling point data for tert-butyl 2-azido-2-methylpropanoate are not available in published sources. However, comparative analysis with structurally related compounds provides insights into expected thermal properties.
The presence of the additional methyl substituents on the alpha carbon in tert-butyl 2-azido-2-methylpropanoate would be expected to increase both melting and boiling points compared to the unsubstituted analog, due to increased molecular weight and steric bulk affecting intermolecular interactions.
The solubility characteristics of tert-butyl 2-azido-2-methylpropanoate are primarily determined by its structural features and functional groups. The compound contains both hydrophobic tert-butyl groups and polar azido and ester functionalities.
Water Solubility: The compound is expected to have limited water solubility due to the presence of bulky hydrophobic tert-butyl groups [1]. The tert-butyl ester moiety significantly reduces aqueous solubility compared to smaller alkyl esters.
Organic Solvent Solubility: Tert-butyl 2-azido-2-methylpropanoate is anticipated to be readily soluble in most organic solvents, including:
This broad solubility profile is typical for tert-butyl esters and is supported by the compound's moderate polarity and organic nature [5].
Specific density and refractive index values for tert-butyl 2-azido-2-methylpropanoate are not available in the current literature. However, comparative data from structurally similar compounds provides estimation guidelines:
Density Estimation: Based on related azido compounds and tert-butyl esters, the density is estimated to fall within the range of 0.9-1.1 g/cm³. For comparison:
Refractive Index Estimation: The refractive index is estimated to be approximately 1.42-1.47, consistent with organic compounds containing ester and azido functional groups. Related compounds show:
Tert-butyl 2-azido-2-methylpropanoate exhibits thermal stability characteristics typical of organic azides. The compound is expected to be stable at room temperature under normal storage conditions but undergoes decomposition at elevated temperatures.
Thermal Decomposition Patterns: Organic azides typically decompose through nitrogen extrusion as the primary pathway [8] [9]. The decomposition of azido compounds generally follows these stages:
Decomposition Temperature Range: Based on similar azido compounds, thermal decomposition is expected to occur above 100°C, with significant decomposition likely beginning around 150-200°C [10] [11]. The exact decomposition temperature depends on heating rate and atmospheric conditions.
Kinetic Considerations: Thermal decomposition of azido compounds exhibits temperature-dependent kinetics [10]. Lower temperatures favor stepwise decomposition mechanisms, while higher temperatures promote more rapid, potentially explosive decomposition pathways.
The partition coefficient (LogP) represents a critical parameter for understanding the lipophilicity and membrane permeability characteristics of tert-butyl 2-azido-2-methylpropanoate.
Estimated LogP Values: Based on structural analysis and comparison with related compounds, the LogP is estimated to be 2.0-3.0 [12] [13]. This estimation considers:
Hydrophobicity Assessment: The compound exhibits moderate to high hydrophobicity due to:
Membrane Permeability Implications: The estimated LogP range suggests good membrane permeability characteristics, falling within the optimal range for biological membrane penetration according to Lipinski's rule of five [14].
Tert-butyl 2-azido-2-methylpropanoate contains two primary reactive functional groups: the azido group and the ester linkage, each exhibiting distinct reactivity patterns.
The azido functional group (-N₃) serves as the primary reactive center, exhibiting multiple reaction pathways [15] [16] [17]:
1. Nucleophilic Reactions: The azido group acts as an excellent nucleophile in substitution reactions [17], with high reactivity toward electrophilic centers.
2. Cycloaddition Reactions: Participation in 1,3-dipolar cycloaddition reactions with alkynes (Huisgen reaction) and alkenes, forming triazole and triazoline products respectively [16].
3. Reduction Reactions: Conversion to primary amines via Staudinger reduction with phosphines or catalytic hydrogenation [15].
4. Thermal Decomposition: Nitrogen extrusion at elevated temperatures, generating reactive nitrene intermediates capable of insertion reactions [18].
The tert-butyl ester functionality exhibits characteristic ester reactivity patterns:
1. Hydrolysis Resistance: Enhanced stability toward hydrolysis compared to primary alkyl esters due to steric hindrance around the carbonyl carbon.
2. Thermal Elimination: Potential for thermolysis at elevated temperatures, releasing isobutene and forming the corresponding carboxylic acid.
3. Transesterification: Reactivity toward alcohols under acidic or basic catalysis, though reduced compared to less hindered esters.
The electronic environment of tert-butyl 2-azido-2-methylpropanoate is influenced by substituent effects [19] [20]:
Azido Group Effects: The azido group acts as an electron-withdrawing substituent through inductive effects (σF = 0.38) [20], while exhibiting minimal resonance contribution in most environments.
Steric Considerations: The geminal dimethyl substitution on the alpha carbon provides significant steric bulk, potentially influencing reaction rates and selectivity in substitution processes.
Conformational Preferences: The molecular structure favors conformations that minimize steric interactions between the azido group and the bulky tert-butyl ester moiety.
| Property Category | Key Characteristics | Expected Values |
|---|---|---|
| Physical State | Colorless liquid | Room temperature liquid |
| Thermal Properties | Stable at RT, decomposes >100°C | Decomposition: 150-200°C |
| Solubility | Limited water solubility | High organic solvent solubility |
| Density | Estimated range | 0.9-1.1 g/cm³ |
| Lipophilicity | Moderate hydrophobicity | LogP: 2.0-3.0 |
| Reactivity | Dual functional groups | Azido + ester reactivity |